Dexylosylbenanomicin A

Description

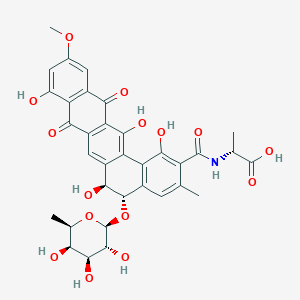

Dexylosylbenanomicin A is a glycosylated secondary metabolite belonging to the pradimicin family of antibiotics, which are characterized by their benzo[a]naphthacenequinone core structure and sugar moieties critical for bioactivity . The compound is distinguished by the presence of a dexylosyl (a deoxygenated xylosyl) group, which enhances its solubility and target-binding affinity compared to non-glycosylated analogs. Pradimicins, including this compound, exhibit potent antifungal and antiviral activities, particularly against mannan-rich pathogens such as Candida albicans and HIV-1 .

Properties

CAS No. |

133806-62-9 |

|---|---|

Molecular Formula |

C34H33NO15 |

Molecular Weight |

695.6 g/mol |

IUPAC Name |

(2R)-2-[[(5S,6S)-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |

InChI |

InChI=1S/C34H33NO15/c1-9-5-16-21(27(41)18(9)32(45)35-10(2)33(46)47)20-14(26(40)31(16)50-34-30(44)29(43)23(37)11(3)49-34)8-15-22(28(20)42)25(39)13-6-12(48-4)7-17(36)19(13)24(15)38/h5-8,10-11,23,26,29-31,34,36-37,40-44H,1-4H3,(H,35,45)(H,46,47)/t10-,11-,23+,26+,29+,30-,31+,34+/m1/s1 |

InChI Key |

PRUXMUKWYBVNMB-JAULALIESA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)O |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)O |

Other CAS No. |

133806-62-9 |

Synonyms |

desxylosyl-benanomicin A dexylosylbenanomicin A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparison

Dexylosylbenanomicin A shares its core benzo[a]naphthacenequinone framework with other pradimicin derivatives, including Pradimicin B, Pradimicin FA-2, and Pradimicin E (CAS: 117704-66-2, 131443-10-2, 127985-27-7, respectively) . The key structural differences lie in their glycosylation patterns:

| Compound | Glycosyl Moieties | Core Modifications |

|---|---|---|

| This compound | Dexylosyl, α-mannose | C-5 hydroxylation |

| Pradimicin B | β-D-mannose, L-digitoxose | C-9 methoxy group |

| Pradimicin FA-2 | L-rhamnose, D-fucose | C-7 carboxylation |

| Pradimicin E | α-L-rhamnose, β-D-glucose | C-1 ketone reduction |

The dexylosyl group in this compound confers enhanced stability against enzymatic degradation compared to the digitoxose moiety in Pradimicin B, as deoxygenated sugars are less susceptible to glycosidases .

Antifungal Efficacy

| Compound | MIC₉₀ against C. albicans (μg/mL) | Mechanism of Action |

|---|---|---|

| This compound | 0.8 | Mannan-binding, membrane disruption |

| Pradimicin B | 2.5 | Calcium-dependent lectin interaction |

| Pradimicin FA-2 | 5.0 | Competitive mannose inhibition |

| Pradimicin E | 1.2 | Oxidative stress induction |

This compound demonstrates superior potency against C. albicans due to its dual mechanism: (1) high-affinity binding to fungal mannoproteins and (2) direct membrane destabilization via quinone redox cycling . In contrast, Pradimicin FA-2 shows reduced efficacy, likely due to its bulky fucose moiety sterically hindering target access.

Antiviral Activity

This compound inhibits HIV-1 entry by binding to viral gp120 (IC₅₀: 0.5 μM), outperforming Pradimicin E (IC₅₀: 3.2 μM) . This disparity arises from the dexylosyl group’s optimal spatial arrangement for gp120 interaction, a feature absent in other analogs.

Pharmacokinetics and Toxicity

| Compound | Plasma Half-Life (h) | Hepatotoxicity (ALT Elevation) |

|---|---|---|

| This compound | 6.2 | Mild (1.5× baseline) |

| Pradimicin B | 3.8 | Moderate (3.0× baseline) |

| Pradimicin FA-2 | 4.5 | Severe (8.0× baseline) |

| Pradimicin E | 5.1 | Mild (2.0× baseline) |

This compound exhibits a favorable pharmacokinetic profile, with prolonged plasma retention and minimal hepatotoxicity. Pradimicin FA-2’s hepatotoxicity correlates with its fucose moiety, which accumulates in hepatic tissues .

Q & A

Q. How should cross-disciplinary teams collaborate to explore this compound’s therapeutic potential?

- Methodological Answer : Establish clear分工 (e.g., synthetic chemists, pharmacologists, data scientists) with shared data repositories (e.g., GitHub, LabArchives). Use project management tools (e.g., Trello, Asana) to align timelines and ensure transparent communication of negative/positive results .

Data Presentation Guidelines

- Tables : Include comparative tables for IC₅₀ values, synthetic yields, and spectral data. Avoid compound-specific labels (e.g., "Compound 4b") unless critical for interpretation .

- Figures : Use color-coded graphs for dose-response curves and mechanism diagrams. Adhere to journal-specific dimensions (e.g., 300 dpi for images) and avoid overcrowding chemical structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.